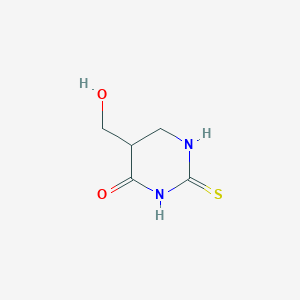![molecular formula C29H36BrF7N5O4PPt-2 B12335279 (SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-) is a complex platinum compound. It is characterized by the presence of multiple ligands, including 2-bromo-5-fluoropyridine, 9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato, and 6-methyl-3-pyridinol, coordinated to a central platinum ion. The compound is further stabilized by a hexafluorophosphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-2)-Platinum(1+) involves several steps, starting with the preparation of the individual ligands. For instance, 2-bromo-5-fluoropyridine can be synthesized via the bromination of 5-fluoropyridine . The ligands are then coordinated to the platinum ion through a series of complexation reactions under controlled conditions, typically involving the use of platinum salts such as platinum(II) chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination to platinum in a controlled environment. The process would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(SP-4-2)-Platinum(1+) can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
Scientific Research Applications
(SP-4-2)-Platinum(1+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (SP-4-2)-Platinum(1+) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.
Uniqueness
(SP-4-2)-Platinum(1+) is unique due to its specific ligand structure, which may confer different reactivity and selectivity compared to other platinum compounds. Its combination of ligands can also influence its solubility, stability, and overall biological activity.
Properties
Molecular Formula |
C29H36BrF7N5O4PPt-2 |
|---|---|
Molecular Weight |
957.6 g/mol |
IUPAC Name |
2-bromo-5-fluoropyridine;18-hydroxy-4-methyl-4,14-diaza-11-azanidapentacyclo[11.7.0.02,6.07,12.015,20]icosane-3,5-dione;6-methylpyridin-3-ol;platinum;hexafluorophosphate |
InChI |
InChI=1S/C18H26N3O3.C6H7NO.C5H3BrFN.F6P.Pt/c1-21-17(23)13-9-3-2-6-19-15(9)16-12(14(13)18(21)24)10-7-8(22)4-5-11(10)20-16;1-5-2-3-6(8)4-7-5;6-5-2-1-4(7)3-8-5;1-7(2,3,4,5)6;/h8-16,20,22H,2-7H2,1H3;2-4,8H,1H3;1-3H;;/q-1;;;-1; |
InChI Key |
OLJONSDEPVQAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)O.CN1C(=O)C2C3CCC[N-]C3C4C(C2C1=O)C5CC(CCC5N4)O.C1=CC(=NC=C1F)Br.F[P-](F)(F)(F)(F)F.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


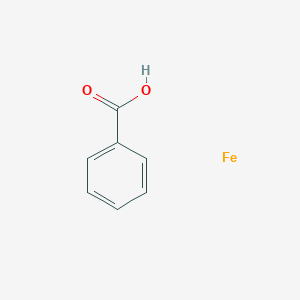
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)
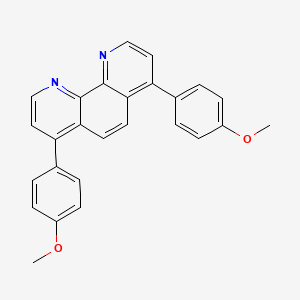

![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)


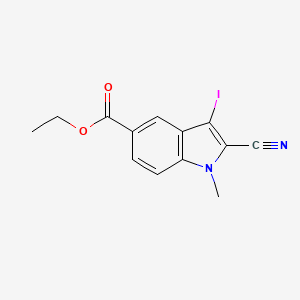

![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
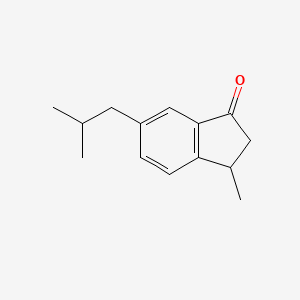

![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
